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Compound of Interest

Compound Name: Tandutinib sulfate

Cat. No.: B15189027 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for

evaluating the efficacy of tandutinib sulfate in a murine xenograft model of Acute Myeloid

Leukemia (AML), particularly for AML subtypes harboring FMS-like tyrosine kinase 3 internal

tandem duplication (FLT3-ITD) mutations.

Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid

growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML

patients, approximately 25-30%, have mutations in the FLT3 gene, most commonly internal

tandem duplications (FLT3-ITD).[1] These mutations lead to constitutive activation of the FLT3

receptor tyrosine kinase, promoting uncontrolled cell proliferation and survival, and are

associated with a poor prognosis.

Tandutinib (formerly MLN518) is a potent and selective inhibitor of Class III receptor tyrosine

kinases, including FLT3, c-KIT, and the platelet-derived growth factor receptor (PDGFR).[1][2]

By targeting the constitutively active FLT3-ITD, tandutinib inhibits downstream signaling

pathways, thereby inducing apoptosis and inhibiting the proliferation of leukemic cells.[2]

Preclinical studies in murine models have demonstrated the anti-leukemic activity of tandutinib,

showing increased survival in mice bearing FLT3-ITD positive leukemia.[2][3]
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This document provides detailed protocols for a murine xenograft model using the human AML

cell line MOLM-13, which harbors an FLT3-ITD mutation, to assess the in vivo efficacy of

tandutinib sulfate.

Data Presentation
The following tables present illustrative quantitative data from a representative preclinical study

evaluating tandutinib sulfate in a MOLM-13 AML xenograft model.

Table 1: Effect of Tandutinib Sulfate on Tumor Volume in MOLM-13 Xenografts

Treatment
Group

Day 7 Day 14 Day 21 Day 28

Vehicle Control 150 ± 25 450 ± 50 950 ± 100 1800 ± 200

Tandutinib

Sulfate (50

mg/kg, b.i.d.)

140 ± 20 250 ± 30* 400 ± 45** 650 ± 70***

All values are represented as mean tumor volume (mm³) ± standard error of the mean (SEM).
Statistical significance relative to vehicle control is denoted by asterisks (p < 0.05, **p < 0.01,

**p < 0.001).

Table 2: Survival Analysis of MOLM-13 Xenografted Mice Treated with Tandutinib Sulfate

Treatment Group
Median Survival
(Days)

Percent Increase in
Lifespan

Log-Rank (Mantel-
Cox) Test

Vehicle Control 30 - p < 0.001

Tandutinib Sulfate (50

mg/kg, b.i.d.)
45 50%

Experimental Protocols
This section provides a detailed methodology for the key experiments involved in the murine

xenograft study.
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Cell Line Culture and Preparation
Cell Line: MOLM-13 (human acute myeloid leukemia, FLT3-ITD positive)

Culture Medium:

RPMI-1640 medium

10% Fetal Bovine Serum (FBS)

1% Penicillin-Streptomycin

Protocol:

Culture MOLM-13 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL by passaging every 2-3 days.

Prior to injection, harvest cells during the exponential growth phase.

Perform a cell count using a hemocytometer and assess viability using trypan blue exclusion

(viability should be >95%).

Centrifuge the required number of cells at 300 x g for 5 minutes.

Resuspend the cell pellet in sterile, serum-free RPMI-1640 medium or phosphate-buffered

saline (PBS) at a final concentration of 5 x 10^7 cells/mL.

Place the cell suspension on ice until injection.

Murine Xenograft Model Establishment
Animal Model:

Female athymic nude mice (nu/nu) or NOD/SCID mice, 6-8 weeks old.

Protocol:

Allow mice to acclimatize for at least one week before the start of the experiment.
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On the day of injection (Day 0), gently mix the prepared MOLM-13 cell suspension to ensure

homogeneity.

Inject 1 x 10^7 MOLM-13 cells in a volume of 0.2 mL subcutaneously into the right flank of

each mouse using a 27-gauge needle.

Monitor the mice daily for general health and the appearance of palpable tumors.

Once tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into

treatment and control groups.

Tandutinib Sulfate Formulation and Administration
Drug Formulation:

Prepare a stock solution of tandutinib sulfate in a suitable vehicle (e.g., 0.5%

methylcellulose in sterile water).

The final concentration should be calculated based on the desired dosage and the average

weight of the mice.

Administration Protocol:

The recommended dose for this study is 50 mg/kg, administered twice daily (b.i.d.).

Administer the tandutinib sulfate formulation or the vehicle control orally via gavage.

The volume of administration should be approximately 10 mL/kg body weight.

Continue treatment for the duration of the study (e.g., 28 days or until humane endpoints are

reached).

Efficacy Evaluation and Endpoint Analysis
Tumor Growth Inhibition:

Measure tumor dimensions (length and width) twice weekly using digital calipers.

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
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Record the body weight of each mouse at the time of tumor measurement.

Plot the mean tumor volume for each group over time to generate tumor growth curves.

Survival Analysis:

Monitor mice daily for signs of distress, including significant weight loss (>20%), tumor

ulceration, or impaired mobility.

Euthanize mice that reach the humane endpoints.

Record the date of death or euthanasia for each mouse.

Construct Kaplan-Meier survival curves and perform statistical analysis (e.g., Log-rank test)

to compare survival between groups.

Mandatory Visualizations
Signaling Pathway Diagram
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Caption: FLT3-ITD Signaling Pathway and Inhibition by Tandutinib Sulfate.

Experimental Workflow Diagram
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Caption: Experimental Workflow for Tandutinib Efficacy in a Murine AML Xenograft Model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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